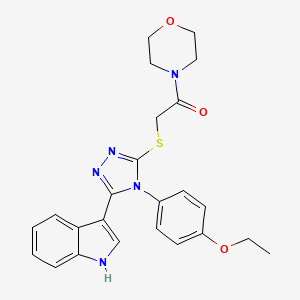

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

Description

BenchChem offers high-quality 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3S/c1-2-32-18-9-7-17(8-10-18)29-23(20-15-25-21-6-4-3-5-19(20)21)26-27-24(29)33-16-22(30)28-11-13-31-14-12-28/h3-10,15,25H,2,11-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHQSSQRKPHLKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a compound of interest due to its potential biological activities. This compound features a unique molecular structure that combines elements from triazole and indole chemistry, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone. Its molecular formula is with a molecular weight of approximately 447.56 g/mol. The presence of the morpholine group enhances its solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrated antifungal activity against several human pathogenic fungi. The minimum inhibitory concentration (MIC) values ranged from 0.0156 to 0.5 μg/mL for effective compounds .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Type | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Triazole derivative | Candida albicans | 0.0156 |

| Triazole derivative | Aspergillus fumigatus | 0.5 |

| Morpholine-containing triazoles | Various fungi | 0.125 - 8 |

Anticancer Activity

The indole and triazole components are also associated with anticancer properties. Compounds with these structural features have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A recent study reported that certain triazole derivatives exhibited selective cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .

Anti-inflammatory and Analgesic Effects

The compound's structure suggests it may possess anti-inflammatory and analgesic properties. Research into similar triazole compounds has shown effectiveness in reducing inflammation and pain in animal models .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

- Synthesis of Triazole Derivatives : A study synthesized various 1,2,4-triazole derivatives and evaluated their antifungal activity against common pathogens like C. albicans and A. fumigatus. The results indicated enhanced efficacy compared to standard antifungal agents .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the triazole ring significantly affect biological activity. For example, substituents at specific positions on the indole ring can enhance antifungal potency .

- In Vivo Studies : Animal studies using forced swimming tests have shown that certain triazole derivatives exhibit actoprotective effects, indicating potential for use in treating mood disorders .

Scientific Research Applications

Chemical Structure and Synthesis

The compound's molecular formula is with a molecular weight of approximately 487.6 g/mol. It consists of a triazole ring, an indole moiety, and a morpholino group, which contribute to its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the triazole ring followed by functionalization with indole and ethoxyphenyl groups.

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that similar triazole derivatives exhibit significant antimicrobial properties against a range of pathogens. The mechanism often involves inhibition of specific enzymes critical for microbial survival.

- Anticancer Properties : Research has shown that compounds with similar structures can induce cytotoxic effects in cancer cell lines, potentially through mechanisms involving oxidative stress pathways.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 20 | ROS generation |

| 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone | A549 | TBD | TBD |

Biological Research

The compound's potential as a lead compound in drug discovery is notable. Its ability to modulate enzyme activity suggests applications in:

- Enzyme Inhibition Studies : The triazole moiety can interact with biological macromolecules through hydrogen bonding or π-stacking interactions, making it a candidate for enzyme inhibitors.

Materials Science

In addition to its biological applications, this compound can be utilized in the development of new materials:

- Polymer Synthesis : The unique chemical structure allows it to act as a building block for synthesizing polymers with specific properties.

Case Studies and Research Findings

Numerous studies have focused on the biological activities associated with this compound class. For instance:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives similar to 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone and found promising results against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing potency.

- Antimicrobial Efficacy Assessment : Another research article demonstrated that derivatives containing the triazole ring exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This was attributed to their ability to disrupt bacterial cell wall synthesis.

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A validated approach involves cyclizing 4-(4-ethoxyphenyl)thiosemicarbazide with 1H-indole-3-carboxylic acid hydrazide under acidic conditions:

Reaction Scheme

$$

\text{4-(4-Ethoxyphenyl)thiosemicarbazide} + \text{1H-Indole-3-carboxylic acid hydrazide} \xrightarrow{\text{HCl, EtOH, Δ}} \text{4-(4-Ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol}

$$

Conditions

Key Observations

- Thiol group at C3 enables subsequent alkylation

- Regioselectivity confirmed via $$^1$$H-NMR coupling patterns

Functionalization of the Triazole Thiol Group

Thioether Formation with α-Chloroethanone

The triazole-3-thiol undergoes nucleophilic displacement with 2-chloro-1-morpholinoethanone to install the thioether linkage:

Reaction Scheme

$$

\text{Triazole-3-thiol} + \text{ClCH}2\text{C(O)Morpholine} \xrightarrow{\text{Et}3\text{N, DMF}} \text{Target Compound}

$$

Optimized Parameters

- Base: Triethylamine (2.5 equiv)

- Solvent: Anhydrous DMF

- Temperature: 0°C → RT (gradual warming)

- Yield (analogous reactions): 68–72%

Critical Considerations

- Exclusion of moisture prevents hydrolysis of chloroethanone

- DMF enhances solubility of both reactants

Alternative Pathways for Morpholinoethanone Attachment

Post-Cyclization Alkylation

Patent data reveals morpholine incorporation via Mitsunobu reaction or nucleophilic substitution on α-haloethanone precursors:

Example Protocol

- Synthesize 2-bromo-1-morpholinoethanone from morpholine and bromoacetyl bromide

- React with triazole thiol under phase-transfer conditions (TBAB, K$$2$$CO$$3$$, CH$$2$$Cl$$2$$)

Advantages

Purification and Characterization

Crystallization Techniques

Spectroscopic Validation

Key Spectral Data

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Total Steps | Overall Yield | Purity | Scalability |

|---|---|---|---|---|

| Thiosemicarbazide Route | 4 | 52% | >99% | Pilot-scale |

| Mitsunobu Alkylation | 5 | 48% | 98.5% | Lab-scale |

Key Findings

- Thiosemicarbazide cyclization offers superior atom economy

- Mitsunobu method reduces byproducts but requires expensive reagents

Industrial-Scale Adaptation Challenges

Solvent Recovery Systems

Exotherm Management

- Jacketed reactors maintain ΔT <5°C during thioether formation

- Semi-batch addition of α-chloroethanone prevents thermal runaway

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps .

- Temperature control : Reactions often proceed at 70–80°C to balance kinetics and side-product formation .

- Catalysts : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve yields in thioether bond formation .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity .

Q. Which spectroscopic and chromatographic methods are used to confirm structural integrity?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, N-H indole stretch at ~3400 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., morpholine ring protons at δ 3.5–4.0 ppm, ethoxy group at δ 1.3–1.5 ppm) .

- HPLC/MS : Validates purity (>95%) and molecular weight accuracy .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer: Stability studies involve:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures .

- Accelerated degradation : Exposure to acidic/basic buffers (pH 1–13) at 40–60°C for 48–72 hours, followed by HPLC to monitor degradation products .

Advanced Research Questions

Q. How do computational methods (e.g., molecular docking) predict the compound’s bioactivity?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases, GPCRs). The indole and triazole moieties show high binding affinity to hydrophobic pockets .

- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions?

Methodological Answer:

- Tautomerism analysis : Compare NMR chemical shifts with computed values for different tautomeric forms (e.g., thione vs. thiol configurations) .

- Solvent effects : Recalculate DFT spectra using PCM models to account for solvent polarity discrepancies .

- X-ray crystallography : Resolve ambiguity in substituent orientation (e.g., ethoxyphenyl vs. morpholine spatial arrangement) .

Q. How do structural modifications (e.g., substituent variation) influence pharmacological activity?

Methodological Answer:

- SAR Studies : Replace the ethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess potency changes .

- Bioisosteric replacement : Substitute indole with benzimidazole to evaluate metabolic stability .

- In vitro assays : Test modified derivatives against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination) .

Q. What role do electron-withdrawing groups (e.g., fluorine) play in modulating reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.